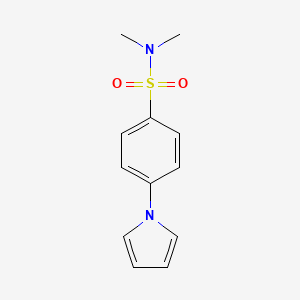

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

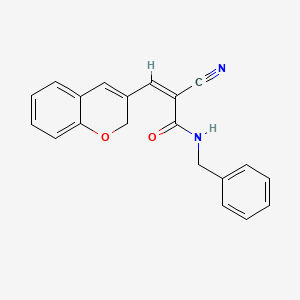

“N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide” is a complex organic compound. It contains a pyridin-2-yl group, an imidazol-1-yl group, and a trifluoromethoxy group attached to a benzamide core .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using catalyst-free methods. For example, N-pyridin-2-yl carbamates have been synthesized from easily accessible N-hetaryl ureas and alcohols .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyridin-2-yl and imidazol-1-yl groups are heterocyclic aromatic rings, while the trifluoromethoxy group is a strong electron-withdrawing group .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the electron-rich aromatic rings and the electron-withdrawing trifluoromethoxy group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings would likely make it relatively stable, while the trifluoromethoxy group could enhance its reactivity .Aplicaciones Científicas De Investigación

Catalysis and Organic Synthesis

The compound exhibits interesting catalytic properties and has been utilized in organic synthesis. For instance, a recent study demonstrated a catalyst-free synthesis of N-pyridin-2-yl , N-quinolin-2-yl , and N-isoquinolin-1-yl carbamates using easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique allows for the efficient synthesis of a wide range of carbamates, including those with electron-donating and electron-withdrawing groups in the azine rings. The method is applicable to various alkyl substituents at the oxygen atom, yielding products with good-to-high yields.

Photocatalysis and Organic Transformations

Given the presence of both pyridine and imidazole moieties, this compound could play a role in photocatalytic reactions. A related study involving o-(pyridin-2-yl)aryl amides demonstrated a highly efficient PIFA-mediated Hofmann reaction to construct potential photocatalytically active 6H-pyrido[1,2-c]quinazolin-6-one derivatives . While this specific compound was not investigated, its structural elements align with the reaction pathway. Further exploration could reveal its suitability as a photocatalyst.

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-3-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O2/c19-18(20,21)27-14-5-3-4-13(12-14)17(26)24-9-11-25-10-8-23-16(25)15-6-1-2-7-22-15/h1-8,10,12H,9,11H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUINVLDUFGESD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CN2CCNC(=O)C3=CC(=CC=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethoxy)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

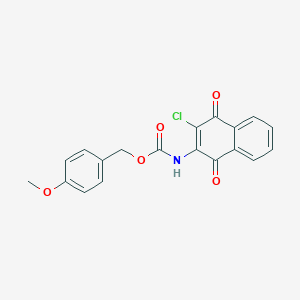

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2730892.png)

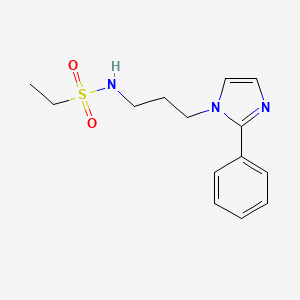

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2730897.png)

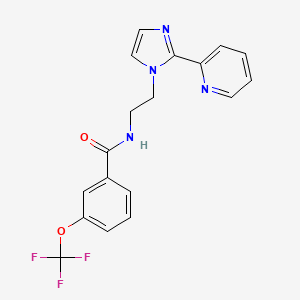

![4-methylsulfanyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2730898.png)

![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2730899.png)

![3-(4-Ethylphenyl)-1-[(3-nitrophenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2730907.png)

![N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2730908.png)